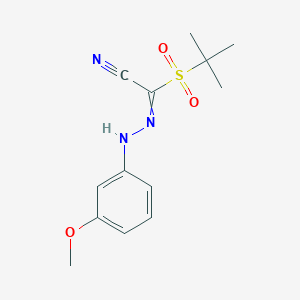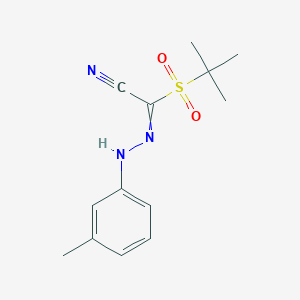
2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine is a derivative of thiazine, which is a heterocyclic compound containing sulfur and nitrogen atoms within a six-membered ring structure. This particular derivative is characterized by the presence of a methylsulfanyl group attached to the second carbon of the ring.
Synthesis Analysis
The synthesis of related thiazine derivatives has been explored in the literature. For instance, aldehydes and ketones have been converted into 2-methylsulfinyl-5,6-dihydro-4H-1,3,4-thiadiazines through a sequence involving the formation of N-alkylidene-N'-bis(alkylthio)methylenehydrazines, followed by base-induced ring closure and mCPBA oxidation. A Pummerer-type ring fission can then be performed to yield α,β-unsaturated esters and ketones .
Molecular Structure Analysis
The molecular structure of thiazine derivatives is characterized by a six-membered ring containing nitrogen and sulfur atoms. The presence of the methylsulfanyl group in the 2-position is a significant feature that influences the reactivity and properties of the molecule. The structure of these compounds has been confirmed using various spectroscopic methods, including 1H and 13C NMR, IR, and UV spectra .
Chemical Reactions Analysis
Thiazine derivatives undergo a variety of chemical reactions. For example, 2-aryl-4-sulfanyl-6H-1,3-thiazin-6-ones react with sodium sulfide to form sodium salts and bis(thiazinyl) sulfides. These compounds can be further methylated to yield methylsulfanyl derivatives. Additionally, reactions with ammonia, amines, and difunctional N-centered nucleophiles can lead to the cleavage of the C6-S bond in the thiazine ring and subsequent recyclization to form pyrimidines and diazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazine derivatives are influenced by their tautomeric forms and ionization states. In the crystalline state and in solution, 2-aryl-4-sulfanyl-6H-1,3-thiazin-6-ones exist preferentially as 4-sulfanyl-6-oxo tautomers. They exhibit almost complete ionization in neutral aqueous, alcoholic, and aqueous-alcoholic media, with a pKa value of 4.3. This ionization behavior is crucial for understanding the solubility and reactivity of these compounds in different environments .
Applications De Recherche Scientifique
Mediated Oxidative Cyclization
The compound has been utilized in mediated oxidative cyclization processes. For instance, derivatives of 2-(phenylmethylidene)hydrazinecarboximidothioic acid reacted with iron(III) chloride to synthesize various derivatives including 5,6-dihydrothiazolo[2,3-c]-1,2,4-triazole derivatives. This highlights its role in complex chemical syntheses involving oxidative cyclization reactions (Ali et al., 1997).
Formation of Thiazine Derivatives
Another application is observed in the formation of thiazine derivatives. For example, the reaction of certain compounds with HCl or TsOH led to the formation of methyl 5,6-dihydro-4,6-dimethyl-2-phenyl-1,3(4H)-thiazine-4-carboxylate. This process showcases its utility in synthesizing specific thiazine derivatives (Jenny & Heimgartner, 1989).
Sulfenocyclization
The compound plays a role in sulfenocyclization processes. A method described for the formation of cyclic sulfenylated products like 5,6-dihydro-4H-1,3-thiazines uses arylsulfenyl chloride and ethyldiisopropylamine. This method is significant for generating cyclic sulfenylated products through internal nucleophilic displacement (El-Samii, 1995).
Synthesis of Thiazine Derivatives
The compound is involved in the synthesis of various thiazine derivatives. For example, 2-methylthio-4H-1,3-thiazines were synthesized by cyclizing certain dithiocarbamates in sulfuric acid. This process demonstrates the compound's role in the regiospecific synthesis of thiazines (Fisyuk & Unkovskii, 1992).
Other Applications
Other research applications include its use in:
- Novel synthesis methods, for instance, employing Pummerer-Type ring fission of certain thiazine derivatives (Shimada et al., 1996).
- The study of chemical reactions such as acid-catalyzed cyclization of N-3-hydroxyalkyldithiocarbamates (Fisyuk, 1994).
- Exploring antimicrobial properties in synthesized thiazine derivatives (Koketsu et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS2/c1-7-5-6-3-2-4-8-5/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLBHYISJYFGJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCCS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381924 |
Source


|
| Record name | 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine | |
CAS RN |
58842-19-6 |
Source


|
| Record name | 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)
![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)
![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)





